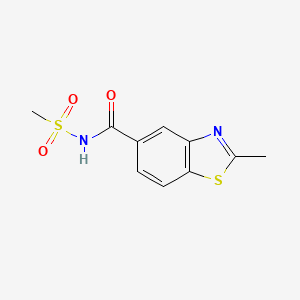
benzyl (3R)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3R)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino group, and a carboxylate ester. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3R)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the amino group, and esterification. One common method involves the use of Garner’s aldehyde as a starting material, followed by a series of reactions including Horner–Wadsworth–Emmons reaction, diastereoselective 1,4-addition, and final esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (3R)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
Benzyl (3R)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antihypertensive effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of benzyl (3R)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of key enzymes in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-methylglutamate: A nonproteinogenic amino acid with similar structural features.
Benzylpenicillin: An antibiotic with a benzyl group and similar functional groups.
Uniqueness
Benzyl (3R)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
647013-74-9 |
|---|---|
Formule moléculaire |
C28H34N4O11 |
Poids moléculaire |
602.6 g/mol |
Nom IUPAC |
benzyl (3R)-3-amino-2-oxopyrrolidine-1-carboxylate;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/2C12H14N2O3.C4H6O5/c2*13-10-6-7-14(11(10)15)12(16)17-8-9-4-2-1-3-5-9;5-2(4(8)9)1-3(6)7/h2*1-5,10H,6-8,13H2;2,5H,1H2,(H,6,7)(H,8,9)/t2*10-;2-/m110/s1 |
Clé InChI |
IZNGGZNFOCFCIT-RJXWHGTHSA-N |
SMILES isomérique |
C1CN(C(=O)[C@@H]1N)C(=O)OCC2=CC=CC=C2.C1CN(C(=O)[C@@H]1N)C(=O)OCC2=CC=CC=C2.C([C@@H](C(=O)O)O)C(=O)O |
SMILES canonique |
C1CN(C(=O)C1N)C(=O)OCC2=CC=CC=C2.C1CN(C(=O)C1N)C(=O)OCC2=CC=CC=C2.C(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)


![6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14222657.png)
![1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14222658.png)
![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14222667.png)

![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)




![2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole](/img/structure/B14222708.png)
